Chiral Purity & Stereoisomer Differentiation
The target compound exists as a racemic mixture of two diastereomers unless a specific stereoisomer is sourced. The availability of a specific stereoisomer, such as (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol (CAS: 1270184-54-7) , is critical for applications requiring enantiopure building blocks. The compound's two chiral centers offer distinct spatial arrangements, a key differentiator from non-chiral or differently substituted analogs. A direct comparator is the de-amino analog, 1-(4-fluoro-3-methylphenyl)propan-2-ol (CAS: 1525860-59-6), which lacks the amino group entirely and has a molecular weight of 168.21 g/mol, compared to the target's 183.22 g/mol [1]. This difference of 15.01 g/mol reflects the absence of the primary amine, a functional group essential for many coupling reactions.
| Evidence Dimension | Structural Differentiation via Molecular Weight and Functional Group |
|---|---|
| Target Compound Data | Molecular Weight: 183.22 g/mol |
| Comparator Or Baseline | 1-(4-fluoro-3-methylphenyl)propan-2-ol (CAS: 1525860-59-6). Molecular Weight: 168.21 g/mol [1] |
| Quantified Difference | 15.01 g/mol difference, corresponding to an amino (-NH2) group versus a hydrogen atom. |
| Conditions | Standard molecular formula calculation: Target (C10H14FNO) vs. Comparator (C10H13FO). |
Why This Matters
Procuring the correct compound ensures the presence of the amine group required for downstream reactions like amide coupling or reductive amination, which the comparator cannot perform.
- [1] ChemSrc. 1-(4-fluoro-3-methylphenyl)propan-2-ol. CAS: 1525860-59-6. Molecular Weight: 168.2080232. View Source
